1-Cyclohexylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

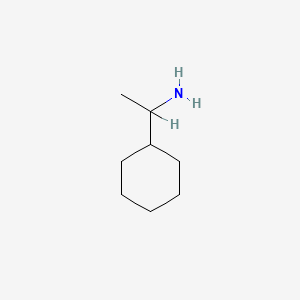

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938494 | |

| Record name | 1-Cyclohexylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7 | |

| Record name | 1-Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-Cyclohexanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexylethanamine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Cyclohexylethanamine is a chiral primary amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where specific stereoisomers are essential for therapeutic efficacy and selectivity.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, spectroscopic profile, synthesis methodologies, and key applications of this compound, designed to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Structure and Stereoisomerism

This compound, with the molecular formula C₈H₁₇N, possesses a structure consisting of a cyclohexyl ring bonded to an ethylamine group.[2][3] The crucial feature of this molecule is the chiral center at the α-carbon (the carbon atom attached to both the cyclohexyl ring and the amino group). This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.[4][5]

The specific three-dimensional arrangement of these enantiomers is fundamental to their application in asymmetric synthesis, where they can be used to control the stereochemical outcome of a reaction.[6] The unique cyclohexyl group enhances lipophilicity, a property often beneficial in drug formulation and delivery systems.[6]

Caption: The (R) and (S) enantiomers of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are well-documented, though minor variations in reported values exist depending on the specific enantiomer and purity. It typically presents as a colorless to light yellow liquid with a characteristic amine odor.[2][6]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇N | [2][3][6] |

| Molecular Weight | 127.23 g/mol | [2][5][6] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Boiling Point | 177-178 °C (lit.); 60 °C @ 12 mmHg (lit.) | [2] |

| Density | ~0.856 - 0.87 g/mL at 20-25 °C (lit.) | [2][6] |

| Refractive Index | n20/D 1.4614 | [2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

| CAS Number | 5913-13-3 ((R)-enantiomer); 17430-98-7 ((S)-enantiomer) | [4][5] |

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the cyclohexyl protons, the methine proton at the chiral center, the methyl protons, and the amine protons.[4][7]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the eight carbon atoms in the molecule, with the chemical shifts confirming the presence of the cyclohexyl ring and the ethylamine side chain.[5][8]

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows a top peak at m/z 44, corresponding to the fragmentation of the ethylamine side chain.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic N-H stretching vibrations for the primary amine group, along with C-H stretching and bending vibrations for the aliphatic cyclohexyl and ethyl groups.[4][5]

Synthesis Methodologies

This compound can be synthesized via several routes, with reductive amination of a ketone being one of the most common and efficient methods.[2][9] This process involves the reaction of a ketone with an amine source, followed by reduction of the intermediate imine.

Workflow: Reductive Amination of Cyclohexyl Methyl Ketone

The synthesis of racemic this compound is effectively achieved through the reductive amination of cyclohexyl methyl ketone (also known as acetylcyclohexane).[2] This two-step, one-pot reaction provides a high-yield pathway to the target amine.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Reductive Amination

This protocol provides a general methodology for synthesizing this compound from cyclohexyl methyl ketone.

Objective: To synthesize this compound via reductive amination.[2]

Materials:

-

Cyclohexyl methyl ketone

-

Ammonia source (e.g., ammonium acetate or aqueous ammonia)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or H₂ with a catalyst like Rh/SiO₂)[9][10]

-

Methanol or other suitable solvent

-

Hydrochloric acid (HCl) for workup

-

Sodium hydroxide (NaOH) for neutralization

-

Dichloromethane or diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl methyl ketone in methanol.

-

Amine Source Addition: Add the ammonia source (e.g., ammonium acetate) to the solution. Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The causality here is that the ketone carbonyl reacts with the nucleophilic ammonia to form a hemiaminal, which then dehydrates to the imine.

-

Reduction: Carefully add the reducing agent in portions. Sodium cyanoborohydride is often chosen because it is mild enough not to reduce the starting ketone but is effective at reducing the protonated imine as it forms, driving the equilibrium toward the product.[9][11] If using catalytic hydrogenation, the reaction would be conducted under a hydrogen atmosphere in the presence of a suitable catalyst.[10]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, carefully quench any remaining reducing agent by adding dilute HCl. Acidify the mixture to protonate the product amine, making it water-soluble.

-

Extraction: Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and other non-basic impurities.

-

Basification and Isolation: Basify the aqueous layer with a strong base (e.g., NaOH solution) to deprotonate the amine, causing it to separate from the aqueous layer.

-

Final Extraction: Extract the product amine into an organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Note on Enantioselectivity: To obtain a specific enantiomer, this synthesis can be modified by using a chiral catalyst during the reduction step (asymmetric reductive amination).[2] Alternatively, the racemic mixture produced by the above protocol can be separated into its individual enantiomers through a process called chiral resolution, often by forming diastereomeric salts with a chiral acid like tartaric acid.[2]

Applications in Research and Drug Development

The utility of this compound stems primarily from its nature as a chiral amine, making it a valuable tool in asymmetric synthesis.[1][6]

-

Chiral Building Block: Both (R)- and (S)-enantiomers serve as crucial starting materials or intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][6] The specific stereochemistry is often paramount for the biological activity and selectivity of the final active pharmaceutical ingredient (API).[1][12] Some research has also pointed towards potential anticancer activity.[3]

-

Chiral Resolving Agent: It can be used to separate racemic mixtures of acidic compounds. The amine enantiomer reacts with the racemic acid to form a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[2]

-

Chiral Auxiliary: The amine can be temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved off, leaving an enantiomerically enriched product.

Safety and Handling

This compound is classified as a flammable and corrosive substance.[5][13] It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin.[5]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Keep away from open flames, hot surfaces, and sources of ignition.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It may be air-sensitive and hygroscopic, so storage under an inert atmosphere is recommended.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical assistance.[13]

Conclusion

This compound is a versatile and indispensable chiral amine in the field of organic synthesis. Its defined stereochemistry, coupled with the lipophilic cyclohexyl moiety, makes it a highly valuable building block for constructing complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage its potential in drug discovery, agrochemical development, and advanced material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Cyclohexylethylamine | 54423-01-7 | ECA42301 | Biosynth [biosynth.com]

- 4. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. (S)-(+)-1-Cyclohexylethylamine(17430-98-7) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. apicule.com [apicule.com]

- 13. fishersci.nl [fishersci.nl]

(S)-(+)-1-Cyclohexylethanamine CAS number and properties

An In-depth Technical Guide to (S)-(+)-1-Cyclohexylethanamine

Abstract

(S)-(+)-1-Cyclohexylethanamine is a chiral primary amine that serves as a critical building block and resolving agent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where specific stereoisomers are essential for therapeutic efficacy and selectivity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of (S)-(+)-1-Cyclohexylethanamine, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(S)-(+)-1-Cyclohexylethanamine, also known as (S)-(+)-α-Methylcyclohexanemethylamine, is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] The core structure consists of a cyclohexyl ring attached to an ethylamine backbone, with a chiral center at the carbon atom bonded to the amino group.[2]

Table 1: Physicochemical and Identification Data for (S)-(+)-1-Cyclohexylethanamine

| Property | Value | Reference(s) |

| CAS Number | 17430-98-7 | [1][2][3] |

| Molecular Formula | C₈H₁₇N | [1][2][3] |

| Molecular Weight | 127.23 g/mol | [1][3] |

| IUPAC Name | (1S)-1-cyclohexylethanamine | [2][3] |

| Synonyms | (S)-(+)-(1-Aminoethyl)cyclohexane, (S)-(+)-α-Methylcyclohexanemethylamine | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 60 °C at 12 mmHg | |

| Density | 0.856 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4614 | |

| Optical Purity | Enantiomeric excess: ≥98.5% | |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

| InChI Key | XBWOPGDJMAJJDG-ZETCQYMHSA-N | [2][3] |

| SMILES | C--INVALID-LINK--C1CCCCC1 |

Synthesis Methodologies

The synthesis of enantiomerically pure (S)-(+)-1-Cyclohexylethanamine is crucial for its application. Two primary strategies are commonly employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

A prevalent method for synthesizing 1-cyclohexylethanamine is the reductive amination of cyclohexyl methyl ketone. To achieve the desired (S)-enantiomer, this reaction is performed using a chiral catalyst or a chiral auxiliary.[2] The general pathway involves the formation of an imine intermediate from cyclohexyl methyl ketone and an ammonia source, followed by a stereoselective reduction.[2][4]

Caption: Workflow for Asymmetric Reductive Amination Synthesis.

Chiral Resolution of Racemic (±)-1-Cyclohexylethanamine

An alternative and widely used laboratory-scale approach is the resolution of a racemic mixture of this compound. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

Key Applications in Research and Drug Development

The utility of (S)-(+)-1-Cyclohexylethanamine is primarily derived from its defined stereochemistry, making it an invaluable tool in asymmetric synthesis.

-

Chiral Building Block: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for biological activity.[1][2] Its incorporation into a larger molecule introduces a specific chiral center.

-

Pharmaceutical Development: This amine is a precursor in the development of various therapeutic agents, including anti-cancer drugs.[2][4] For instance, it has been used in the synthesis of key intermediates for anti-cancer compounds where it acts as a chiral auxiliary to guide the formation of the desired enantiomer with high yield and purity.[4] The cyclohexyl group often contributes to biological activity through hydrophobic interactions.[4]

-

Chiral Resolving Agent: As described in the synthesis section, it is used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated physically.[2]

-

Asymmetric Catalysis: The compound can be used as a ligand in asymmetric catalysis, enhancing the stereoselectivity of chemical reactions to produce enantiomerically pure substances.[1]

Experimental Protocol: Chiral Resolution

This section details a representative protocol for the resolution of racemic (±)-1-cyclohexylethanamine using L-(+)-tartaric acid. The causality behind this method lies in the principle that diastereomers (formed from a racemate and a single enantiomer of a resolving agent) have different physical properties, such as solubility, allowing for their separation.

Objective: To isolate (S)-(+)-1-Cyclohexylethanamine from a racemic mixture.

Materials:

-

(±)-1-Cyclohexylethanamine

-

L-(+)-Tartaric acid

-

Methanol

-

50% (w/v) Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (e.g., Erlenmeyer flasks, separatory funnel, Büchner funnel)

-

Heating mantle and magnetic stirrer

Procedure:

-

Salt Formation: Dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol in an Erlenmeyer flask. In a separate flask, dissolve (±)-1-cyclohexylethanamine (1.0 equivalent) in methanol.

-

Crystallization: Slowly add the amine solution to the tartaric acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove impurities. The less soluble diastereomeric salt, (S)-amine-(+)-tartrate, is expected to crystallize out first.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add 50% NaOH solution until the mixture is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free (S)-amine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the free amine with diethyl ether (3x volumes).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter to remove the drying agent, and remove the diethyl ether solvent using a rotary evaporator.

-

Purification and Analysis: The resulting liquid is (S)-(+)-1-Cyclohexylethanamine. Purity and enantiomeric excess should be confirmed by analytical techniques such as Gas Chromatography (GC) or ¹H NMR using a chiral shift reagent.

Caption: A simplified workflow for the chiral resolution process.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-(+)-1-Cyclohexylethanamine.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra provide detailed information about the carbon-hydrogen framework of the molecule. Data is available in public databases.[3][5][6]

-

Mass Spectrometry (MS): GC-MS data shows a top peak at m/z 44, corresponding to a common fragmentation pattern for primary amines.[3][5]

-

Infrared Spectroscopy (IR): IR spectra will show characteristic peaks for N-H stretching of the primary amine group and C-H stretching of the cyclohexyl and ethyl groups.[3][5]

Safety and Handling

(S)-(+)-1-Cyclohexylethanamine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: It is classified as a flammable liquid and vapor (H226).[3][7] It is harmful if swallowed (H302), toxic in contact with skin (H311), and causes severe skin burns and eye damage (H314).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[8]

-

Handling: Keep away from heat, sparks, and open flames.[7][8] Take precautionary measures against static discharge.[7] Handle under an inert atmosphere as it may be air-sensitive.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7][8]

Conclusion

(S)-(+)-1-Cyclohexylethanamine is a fundamentally important chiral amine with broad applications in stereoselective synthesis. Its role as a building block and resolving agent is particularly significant in the pharmaceutical industry for the production of single-enantiomer drugs. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or professional working in the field of organic synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 [smolecule.com]

- 5. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-1-Cyclohexylethylamine(17430-98-7) 1H NMR spectrum [chemicalbook.com]

- 7. (S)-(+)-1-Cyclohexylethylamine, 25G | Labscoop [labscoop.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

(R)-(-)-1-Cyclohexylethanamine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-(-)-1-Cyclohexylethanamine

Abstract

(R)-(-)-1-Cyclohexylethanamine is a pivotal chiral amine that serves as an indispensable building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its stereochemically defined structure is crucial for the biological activity and selectivity of target molecules, making its efficient and enantiomerically pure synthesis a topic of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining (R)-(-)-1-Cyclohexylethanamine, including modern asymmetric synthesis and classical resolution techniques. Furthermore, it details a rigorous, multi-technique approach to its characterization, ensuring the validation of its structure, purity, and stereochemical integrity. This document is designed to serve as a field-proven resource, blending theoretical principles with practical, actionable protocols.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of biologically active compounds, including over 40% of all pharmaceuticals.[1] The specific three-dimensional arrangement (stereochemistry) of these molecules is often directly linked to their therapeutic efficacy, as biological systems (such as enzymes and receptors) are inherently chiral. One enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[2]

(R)-(-)-1-Cyclohexylethanamine, with its stereocenter adjacent to the amino group and a bulky cyclohexyl substituent, is a valued intermediate for creating complex chiral molecules.[3] It is utilized both as a chiral building block, where its structure is incorporated into the final product, and as a chiral resolving agent to separate racemic mixtures of acidic compounds.[4] The challenge, therefore, lies not just in synthesizing 1-cyclohexylethanamine, but in producing the desired (R)-enantiomer with the highest possible purity, a process that demands precise stereochemical control.

A Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure (R)-(-)-1-Cyclohexylethanamine can be broadly approached via two distinct philosophies: direct asymmetric synthesis or the resolution of a pre-synthesized racemic mixture. The choice between these routes is often a balance of efficiency, cost, scalability, and available technology.

Asymmetric Synthesis: A Modern, Atom-Economical Approach

Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor, avoiding the "waste" of the unwanted enantiomer inherent in classical resolution. Asymmetric Reductive Amination (ARA) of acetylcyclohexane is the most prominent method in this category.[5]

Causality and Rationale: This cutting-edge technique leverages the exquisite selectivity of enzymes, specifically imine reductases (IREDs) or reductive aminases (RedAms), to catalyze the conversion of a ketone (acetylcyclohexane) directly into a chiral amine.[6][7] The enzyme's active site creates a chiral environment that forces the reaction to proceed with a strong preference for one enantiomer. This method is highly valued in pharmaceutical manufacturing for its mild reaction conditions (typically aqueous media at or near ambient temperature), exceptional enantioselectivity (often >99% e.e.), and alignment with green chemistry principles.[7]

Workflow: Biocatalytic Asymmetric Reductive Amination

References

- 1. Cas 17430-98-7,(S)-(+)-1-Cyclohexylethylamine | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

1-Cyclohexylethanamine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclohexylethanamine

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral primary amine that serves as a critical building block in modern organic synthesis.[1][2] Its structural motif, featuring a cyclohexyl group attached to an ethylamine backbone, is prevalent in the development of pharmaceuticals and agrochemicals where specific stereochemistry is often paramount for biological activity.[2] As such, unambiguous structural confirmation and purity assessment are non-negotiable for researchers and drug development professionals.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in first principles, explaining not just what signals are observed, but why they manifest in a particular way, offering a self-validating framework for scientists working with this compound.

Molecular Structure and Logic

Before delving into the spectra, it is crucial to understand the molecular structure that dictates the spectroscopic output. This compound consists of three key regions: the chiral center (the methine group bonded to the amine), the adjacent methyl group, and the bulky, conformationally flexible cyclohexyl ring. Each region will produce distinct and predictable signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR provide a detailed map of the electronic environment of each atom.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum is characterized by a crowded aliphatic region and distinct signals for the methine and amine protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Spectral Width: A range of -2 to 12 ppm is sufficient.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality and Insights |

| -NH₂ | ~1.2-1.6 (variable) | Broad Singlet (br s) | 2H | The chemical shift is highly variable and depends on concentration and solvent. Protons on nitrogen often exchange rapidly, leading to a collapse of coupling and signal broadening. |

| -CH(NH₂)- | ~2.5-2.8 | Multiplet (m) | 1H | This methine proton is coupled to the adjacent methyl protons and the methine proton on the cyclohexyl ring, resulting in a complex splitting pattern. Its position is downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. |

| -CH₃ | ~1.0-1.2 | Doublet (d) | 3H | This signal is split into a doublet by the single adjacent methine proton (-CH(NH₂)-). |

| Cyclohexyl -CH₂ & -CH | ~0.8-1.9 | Multiplet (m) | 11H | The protons on the cyclohexyl ring are diastereotopic and exhibit complex coupling with each other, resulting in a broad, overlapping multiplet that constitutes the majority of the upfield aliphatic region. |

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of chemically non-equivalent carbon atoms and their respective types (methyl, methylene, methine).

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is beneficial.

-

Instrumentation: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Standard Fourier transformation and processing.

| Assignment | Chemical Shift (δ, ppm) | Causality and Insights |

| -C H(NH₂) | ~55-58 | The carbon atom directly bonded to the electronegative nitrogen is significantly deshielded and appears furthest downfield among the sp³ carbons. |

| Cyclohexyl -C H | ~44-46 | The methine carbon of the cyclohexyl ring, bonded to the ethylamine moiety. |

| Cyclohexyl -C H₂ | ~25-32 | Multiple overlapping signals corresponding to the five methylene carbons of the cyclohexyl ring. Their slight chemical shift differences arise from their relative positions to the ethylamine substituent. |

| -C H₃ | ~20-23 | The terminal methyl carbon, appearing in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

-

Sample Preparation: Place one drop of neat (undiluted) this compound liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹ are sufficient.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3360-3280 | N-H Stretch | Medium | The presence of a primary amine (-NH₂) is unequivocally confirmed by this characteristic pair of peaks (doublet), corresponding to the symmetric and asymmetric stretching modes. |

| 2920 & 2850 | C-H Stretch (aliphatic) | Strong | Intense absorptions just below 3000 cm⁻¹ are classic indicators of sp³ C-H bonds from the cyclohexyl and ethyl groups. |

| 1650-1580 | N-H Bend (Scissoring) | Medium-Weak | This bending vibration further confirms the presence of the primary amine functional group. |

| 1450 | C-H Bend (Scissoring) | Medium | Corresponds to the bending vibration of the methylene (-CH₂-) groups in the cyclohexyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: 1 µL injection with a split ratio (e.g., 50:1).

-

Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10-20°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

The molecular weight of this compound (C₈H₁₇N) is 127.23 g/mol .[3][4]

| m/z (Mass-to-Charge) | Proposed Fragment | Relative Intensity | Causality and Insights |

| 127 | [M]⁺ | Low | The molecular ion peak. Its low intensity is typical for aliphatic amines, which fragment readily. |

| 112 | [M - CH₃]⁺ | Low | Loss of a methyl group from the molecular ion. |

| 44 | [CH(CH₃)NH₂]⁺ | 100 (Base Peak) | This is the base peak, resulting from the highly favorable α-cleavage (cleavage of the bond between the cyclohexyl ring and the ethylamine moiety). The resulting iminium cation is resonance-stabilized, making this the most abundant fragment.[3][4] |

| 43 | [C₃H₇]⁺ | High | A common fragment in aliphatic systems. |

| 41 | [C₃H₅]⁺ | High | Likely from fragmentation of the cyclohexyl ring. |

The dominant process in the mass spectrum of this compound is the α-cleavage that leads to the formation of the stable m/z 44 ion.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling this compound. It is classified as a hazardous substance.[4][5]

-

Hazards:

-

Handling:

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable. ¹H and ¹³C NMR definitively map the molecule's carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the primary amine and aliphatic functionalities. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by α-cleavage to a base peak at m/z 44. Together, these techniques provide a robust, self-validating toolkit for the unambiguous identification and quality assessment of this vital chemical building block, ensuring its proper use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.nl [fishersci.nl]

- 7. (R)-(-)-1-Cyclohexylethylamine | 5913-13-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-Cyclohexylethanamine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-Cyclohexylethanamine, a pivotal chiral amine in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, stereoisomers, synthetic methodologies, and critical applications, particularly in the pharmaceutical and agrochemical industries.

Introduction: The Significance of this compound

This compound, a primary amine with a cyclohexyl substituent, is a valuable chiral building block in synthetic organic chemistry.[1][2] Its structure, featuring a stereocenter adjacent to the amino group, makes it an indispensable tool for introducing chirality into molecules. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific stereochemistry.[3][4] The (S)-(+) and (R)-(-) enantiomers of this compound are widely used as resolving agents for racemic mixtures of carboxylic acids and as precursors for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3][5]

The cyclohexyl group imparts unique lipophilic properties to the molecule, which can be advantageous in drug design and formulation.[2] Furthermore, its application extends to the agrochemical sector, where it serves as an intermediate in the production of specialized herbicides and pesticides.[1] This guide will explore the fundamental physical and chemical characteristics that underpin the utility of this versatile compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification. The properties of the racemic mixture and its individual enantiomers are summarized below.

| Property | (S)-(+)-1-Cyclohexylethanamine | (R)-(-)-1-Cyclohexylethanamine | Racemic this compound |

| Molecular Formula | C₈H₁₇N[1] | C₈H₁₇N[2] | C₈H₁₇N[6] |

| Molecular Weight | 127.23 g/mol [1] | 127.23 g/mol [2] | 127.23 g/mol [6] |

| Appearance | Colorless to almost colorless clear liquid[1] | Colorless to light yellow liquid[2] | Liquid |

| CAS Number | 17430-98-7[1] | 5913-13-3[2] | 54423-01-7[6] |

| Density | 0.856 g/mL at 25 °C[7] | 0.866 g/mL at 20 °C | ~0.87 g/mL[1][2] |

| Boiling Point | 60 °C at 12 mmHg[7][8] | 177-178 °C | 176-178 °C[5] |

| Melting Point | -15 °C (estimate)[8] | Not specified | Not specified |

| Refractive Index | n20/D 1.4614[7][8] | Not specified | Not specified |

| Optical Rotation | [α]25/D +3.5° (neat)[7] | [α]20/D -3.8±0.3° (neat) | Not applicable |

| pKa | 10.89 ± 0.29 (Predicted)[8] | Not specified | Not specified |

| Solubility | Insoluble in water; Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane.[5] | Insoluble in water; Miscible with various organic solvents.[5] | Insoluble in water.[5] |

Chemical Reactivity and Applications

As a primary amine, this compound exhibits characteristic reactivity, primarily centered around the nucleophilic nitrogen atom. Its chirality is the cornerstone of its most significant applications.

Chiral Resolving Agent

A prominent application of this compound is in the resolution of racemic carboxylic acids.[3] The chiral amine reacts with a racemic acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Caption: Diastereomeric salt formation for chiral resolution.

This classical resolution technique remains a robust and scalable method for obtaining enantiomerically pure compounds.

Chiral Building Block in Synthesis

This compound serves as a crucial chiral building block for the synthesis of complex molecules with high stereoselectivity.[1][2] It is particularly valuable in the development of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3][4]

Its applications in drug development include its use as an intermediate in the synthesis of anti-cancer agents.[3][4] The cyclohexyl group can contribute to the biological activity of the final molecule through hydrophobic interactions with target receptors.[3]

Chiral Auxiliary

The amine can be temporarily incorporated into a prochiral molecule to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered. This approach is fundamental in asymmetric synthesis.[2]

Synthesis of this compound

The industrial production of this compound typically involves two key strategies: asymmetric synthesis to directly obtain a specific enantiomer, or the synthesis of the racemic mixture followed by chiral resolution.

Reductive Amination of Cyclohexyl Methyl Ketone

A common method for synthesizing the racemic mixture is the reductive amination of cyclohexyl methyl ketone.[3] This reaction involves the condensation of the ketone with an ammonia source to form an imine, which is then reduced to the corresponding amine.

Caption: Synthesis via reductive amination.

Various reducing agents can be employed, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or hydride reagents like sodium cyanoborohydride.[3] Enantioselective synthesis can be achieved by using a chiral catalyst or a chiral auxiliary during the reduction step.[3]

Chiral Resolution of Racemic this compound

To obtain the individual enantiomers from the racemic mixture, a classical resolution using a chiral resolving agent is employed. (+)-Tartaric acid is a commonly used agent for this purpose.[3]

Experimental Protocol: Resolution of (±)-1-Cyclohexylethylamine

This protocol outlines a general procedure for the separation of the (S)-enantiomer from a racemic mixture.

Materials:

-

(±)-1-Cyclohexylethanamine

-

(+)-Tartaric acid (L-tartaric acid)

-

Methanol

-

50% (w/v) Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve (+)-tartaric acid (0.5 molar equivalents relative to the amine) in a minimal amount of hot methanol in an Erlenmeyer flask with stirring.[3]

-

In a separate flask, dissolve racemic (±)-1-cyclohexylethylamine (1.0 molar equivalent) in methanol.

-

Slowly add the amine solution to the hot tartaric acid solution with continuous stirring. An exothermic reaction will occur, and a precipitate will begin to form.[3]

-

-

Isolation of the Diastereomeric Salt:

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

-

Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove impurities.

-

-

Liberation of the Free Amine:

-

Suspend the collected salt in water and add 50% NaOH solution until the solution is strongly alkaline (pH > 12). This will decompose the salt and liberate the free amine.

-

-

Extraction and Purification:

-

Extract the aqueous solution with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 1-cyclohexylethylamine.

-

-

Verification of Enantiomeric Purity:

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum will exhibit characteristic N-H stretching absorptions in the region of 3300-3500 cm⁻¹.[9] Typically, two bands are observed for primary amines, corresponding to symmetric and asymmetric stretching modes.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the cyclohexyl ring, the methine proton adjacent to the nitrogen, the methyl group protons, and the amine protons. The N-H protons often appear as a broad signal and their chemical shift can be concentration-dependent.[9] The identity of the N-H signal can be confirmed by D₂O exchange, which will cause the signal to disappear.[9]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclohexyl ring, the methine carbon, and the methyl carbon.[10]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[9]

Safety and Handling

This compound is a corrosive and flammable liquid that requires careful handling.[11][12]

-

Hazards: Causes severe skin burns and eye damage.[11] It is also harmful if swallowed or in contact with skin.[11][12] The vapor is flammable.[11][12]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Handle in a well-ventilated area or under a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13] It is sensitive to air.[5][8]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[13]

Conclusion

This compound is a fundamentally important chiral amine with broad utility in organic synthesis. Its value as a resolving agent and a chiral building block is well-established, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties, as well as its synthetic methodologies, is essential for its effective and safe application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Benchchem [benchchem.com]

- 4. Buy (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 [smolecule.com]

- 5. (R)-(-)-1-Cyclohexylethylamine CAS#: 5913-13-3 [m.chemicalbook.com]

- 6. 1-Cyclohexylethylamine | 54423-01-7 | ECA42301 | Biosynth [biosynth.com]

- 7. (S)-(+)-1-环己基乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(+)-1-Cyclohexylethylamine CAS#: 17430-98-7 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrabase.com [spectrabase.com]

- 11. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

1-Cyclohexylethanamine molecular weight and formula

An In-depth Technical Guide to 1-Cyclohexylethanamine: Properties, Synthesis, and Applications

Abstract

This compound is a chiral primary amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where a specific stereoisomer is often essential for therapeutic efficacy and selectivity.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for this compound, intended as a valuable resource for researchers, scientists, and professionals in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

This compound, also known as (1-Aminoethyl)cyclohexane, possesses a simple yet functionally significant structure: a cyclohexyl ring attached to an ethylamine backbone with a stereocenter at the carbon atom bonded to the amino group.[1] This chirality is fundamental to its primary applications. The molecule exists as two enantiomers: (S)-(+)-1-Cyclohexylethanamine and (R)-(-)-1-Cyclohexylethanamine.

The molecular formula for this compound is C₈H₁₇N, and its molecular weight is 127.23 g/mol .[3][4][5] Its physical and chemical properties are summarized in the table below. The cyclohexyl group imparts lipophilicity, a valuable characteristic in drug design for modulating pharmacokinetic properties.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₈H₁₇N | [1][2][3][4] |

| Molecular Weight | 127.23 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2][6] |

| Density | ~0.856 - 0.87 g/mL at 20-25 °C | [1][2] |

| Boiling Point | 177-178 °C (lit.); 60 °C at 12 mmHg | [1] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [1] |

| CAS Number | 54423-01-7 (Racemate) | [7] |

| 17430-98-7 ((S)-enantiomer) | [1][4] | |

| 5913-13-3 ((R)-enantiomer) | [3] | |

| IUPAC Name | This compound | [5] |

| InChI Key | XBWOPGDJMAJJDG-UHFFFAOYSA-N (Racemate) |[5][8] |

Synthesis Methodologies

The synthesis of this compound is a well-established process in organic chemistry. The primary industrial and laboratory-scale method is the reductive amination of cyclohexyl methyl ketone. This approach is favored for its efficiency and the availability of starting materials.

General Synthesis: Reductive Amination

This pathway involves the reaction of cyclohexyl methyl ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical for the reaction's success and can range from catalytic hydrogenation to hydride reagents.

To achieve enantioselectivity, for instance, to produce the (S)-(+)-isomer, the synthesis can be modified by using a chiral catalyst or a chiral auxiliary.[1] Alternatively, the racemic mixture produced by a non-chiral synthesis can be separated into its constituent enantiomers using a chiral resolving agent, such as tartaric acid.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

The following is a representative, self-validating protocol for the synthesis of racemic this compound. The success of the reaction is validated by monitoring the disappearance of the starting ketone via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reactor Setup: A round-bottom flask is charged with cyclohexyl methyl ketone and a suitable solvent, such as methanol. The flask is equipped with a magnetic stirrer and placed in an ice bath to control the initial reaction temperature.

-

Ammonia Addition: An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the flask. The molar excess of the ammonia source drives the equilibrium towards imine formation.

-

Reductant Addition: A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. This reagent is selective for the iminium ion over the ketone, which prevents the formation of the corresponding alcohol byproduct. The reaction is allowed to stir at room temperature until completion.

-

Work-up and Quenching: The reaction is carefully quenched by the addition of an acid (e.g., HCl) to neutralize any remaining reducing agent and hydrolyze any unreacted imine.

-

Extraction: The pH of the solution is adjusted to be basic (pH > 10) using a base like NaOH to deprotonate the amine salt. The aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a complex multiplet in the aliphatic region (~0.8-2.0 ppm) corresponding to the protons on the cyclohexyl ring and the methyl group. A characteristic signal for the proton on the chiral carbon (CH-N) will also be present.[9]

-

¹³C NMR: The spectrum will display distinct signals for the eight carbon atoms. The chiral carbon atom will appear in the range of 50-60 ppm, while the carbons of the cyclohexyl ring will resonate at higher fields.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group in the region of 3300-3400 cm⁻¹. C-H stretching and bending vibrations for the aliphatic groups will also be prominent.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 127.23 g/mol .[8] Fragmentation patterns will be consistent with the loss of alkyl fragments.

-

Chiral Analysis: The enantiomeric excess (ee) of an enantiomerically enriched sample is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Applications in Research and Drug Development

The utility of this compound is almost entirely derived from its chiral nature, making it a valuable intermediate in asymmetric synthesis.

-

Chiral Building Block: This is its most significant application. It is incorporated into larger molecules to introduce a specific, biologically active stereocenter.[1][2] This is crucial in pharmaceuticals, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects.[2]

-

Anti-Cancer Drug Synthesis: this compound and its derivatives are key intermediates in the synthesis of novel anti-cancer agents.[1][11] The cyclohexyl group can enhance biological activity through hydrophobic interactions with target proteins, and the amine serves as a handle for further chemical modification.[11]

-

Resolving Agent: As a chiral amine, it can be used to resolve racemic mixtures of chiral acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization. Subsequent acidification of the separated salt regenerates the pure enantiomer of the acid.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the formulation of stereospecific herbicides and pesticides, improving their efficacy and selectivity.[2][6]

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable, corrosive, and acutely toxic substance.[4]

Table 2: GHS Hazard Classification Summary

| Hazard Class | Code | Statement |

|---|---|---|

| Flammable liquids | H226 | Flammable liquid and vapor |

| Acute toxicity, Dermal | H311 | Toxic in contact with skin |

| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage |

| Serious eye damage/irritation | H318 | Causes serious eye damage |

| Acute toxicity, Oral | H302 | Harmful if swallowed |

Source:[4]

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13]

-

Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is also recommended.[14]

-

Keep the compound away from heat, sparks, open flames, and other sources of ignition.[13][15] Use non-sparking tools and take precautionary measures against static discharge.[12][15]

-

Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[15]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a corrosives and flammables area.[14][15]

-

The compound may be air-sensitive and hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Store away from incompatible materials, such as strong oxidizing agents.[13]

Spills and Disposal

-

In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[14][15]

-

Waste is classified as hazardous. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15] Do not empty into drains or release into the environment.[15]

Conclusion

This compound is a foundational chiral intermediate with significant value in the pharmaceutical and chemical industries. Its straightforward synthesis and the critical stereocenter it provides make it an indispensable tool for chemists developing enantiomerically pure, biologically active molecules. A thorough understanding of its properties, handling requirements, and synthetic applications is essential for its safe and effective use in research and development.

References

- 1. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Cyclohexylethylamine | 54423-01-7 | ECA42301 | Biosynth [biosynth.com]

- 8. spectrabase.com [spectrabase.com]

- 9. (S)-(+)-1-Cyclohexylethylamine(17430-98-7) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. smolecule.com [smolecule.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.nl [fishersci.nl]

The Ascent of Chiral Cyclohexylamines: A Technical Guide to Their Discovery, Synthesis, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral cyclohexylamines are a cornerstone of modern synthetic chemistry, serving as indispensable building blocks and catalysts in the creation of complex molecules, particularly in the pharmaceutical industry.[1][2] Their rigid, three-dimensional structure and the stereogenic center bearing the amine group provide a unique scaffold for inducing asymmetry in chemical reactions and for creating specific interactions with biological targets. This guide provides a comprehensive overview of the discovery and historical development of chiral cyclohexylamines, delves into the evolution of their synthesis from classical resolution to modern asymmetric catalysis, and explores their critical applications in drug development and beyond. Detailed experimental protocols and comparative data are presented to offer actionable insights for laboratory practice.

Introduction: The Significance of Chirality and the Cyclohexylamine Scaffold

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in life sciences and drug design.[3] The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[3][4] This underscores the critical need for enantiomerically pure compounds in pharmaceutical development.[5]

The cyclohexylamine framework is a prevalent motif in a multitude of natural products and synthetic bioactive molecules.[1][6] Its conformational rigidity, combined with the basicity and nucleophilicity of the amine functionality, makes it an attractive structural unit for medicinal chemists. Chiral versions of this scaffold are particularly valuable as they introduce a defined three-dimensional arrangement, which is crucial for molecular recognition and biological activity. Drugs such as Rotigotine (for Parkinson's disease) and Tametraline (a norepinephrine-dopamine reuptake inhibitor) feature the chiral cyclohexylamine core, highlighting its therapeutic relevance.[1]

Historical Perspective: From Racemates to Enantiopure Compounds

The journey to obtaining enantiomerically pure cyclohexylamines began with the resolution of racemic mixtures. Early methods relied on the formation of diastereomeric salts with a chiral resolving agent, a technique pioneered by Louis Pasteur in his work with tartaric acid isomers.[7]

Classical Resolution: The Power of Diastereomeric Salt Formation

The principle behind diastereomeric resolution is the reaction of a racemic mixture of amines with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

A common and economically viable resolving agent for amines is tartaric acid.[4][8] The process involves dissolving the racemic cyclohexylamine and an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) in a suitable solvent.[4] Upon cooling or solvent evaporation, the less soluble diastereomeric salt crystallizes out, leaving the more soluble one in the mother liquor. The resolved amine can then be liberated from the salt by treatment with a base.[4]

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane using L-(+)-Tartaric Acid [4][8]

-

Salt Formation: In a round-bottom flask, dissolve L-(+)-tartaric acid (1 equivalent) in distilled water.

-

Amine Addition: To the stirred solution, add the racemic (±)-trans-1,2-diaminocyclohexane (2 equivalents) at a rate that maintains the reaction temperature below 70°C.

-

Acidification & Crystallization: Add glacial acetic acid (approximately 1.7 equivalents) to the resulting solution, ensuring the temperature does not exceed 90°C. Allow the mixture to cool to room temperature and then in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a cold solvent (e.g., methanol).

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a suitable organic solvent (e.g., dichloromethane) and treat with a strong aqueous base (e.g., 4M NaOH) to liberate the free enantiopure amine.

-

Extraction & Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the enantiopure diaminocyclohexane.

The Dawn of Asymmetric Synthesis: Crafting Chirality

While classical resolution is a robust technique, it is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer. The advent of asymmetric synthesis revolutionized the field by enabling the direct creation of a specific enantiomer from a prochiral starting material, often with high efficiency and enantioselectivity.

Chiral Auxiliaries: Guiding Stereochemical Outcomes

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction.[9] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[9] This strategy was introduced in the 1970s and 1980s by pioneers like E.J. Corey and Barry Trost.[9] For the synthesis of chiral cyclohexylamines, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective formation of the amine-bearing stereocenter. For instance, chiral oxazolidinones and camphorsultams have been employed to direct the alkylation of enolates derived from cyclohexanone precursors.[10]

Asymmetric Catalysis: The Efficient and Elegant Approach

Asymmetric catalysis represents the pinnacle of enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This approach is highly atom-economical and is now the preferred method in both academic and industrial settings.

The asymmetric hydrogenation of prochiral enamines or imines is one of the most powerful methods for synthesizing chiral amines.[11][12] This reaction typically employs a chiral transition metal complex, often based on rhodium or iridium, with a chiral phosphine ligand.[13] The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the amine product.[14]

Figure 1: A generalized catalytic cycle for the asymmetric hydrogenation of an enamine to a chiral cyclohexylamine using a chiral rhodium catalyst.

Experimental Protocol: Asymmetric Hydrogenation of an Enamine [13]

-

Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral rhodium-phosphine catalyst (e.g., Rh(COD)2BF4 and a chiral bisphosphine ligand like BINAP) in a degassed solvent (e.g., methanol or dichloromethane).

-

Substrate Addition: Add the prochiral enamine substrate to the vessel.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-50 atm). Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC, GC, or HPLC).

-

Work-up: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting chiral amine by column chromatography or distillation to remove the catalyst and any byproducts.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Chiral amines themselves, or chiral Brønsted acids, can catalyze the asymmetric synthesis of substituted cyclohexylamines.[15][16] For instance, a chiral phosphoric acid can catalyze a cascade reaction involving a 2,6-diketone and an achiral amine to produce highly enantiomerically enriched cis-3-substituted cyclohexylamines.[15] This approach combines enamine and iminium catalysis with asymmetric Brønsted acid catalysis in a one-pot operation.[15]

Biocatalysis: The Power of Enzymes

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions.[17] For the synthesis of chiral cyclohexylamines, several enzymatic strategies have been developed.

-

Kinetic Resolution: Enzymes like cyclohexylamine oxidase can selectively oxidize one enantiomer of a racemic amine to the corresponding ketone, leaving the other enantiomer in high enantiopure form.[18]

-

Asymmetric Synthesis: Transaminases can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone (e.g., cyclohexanone), producing a chiral amine with high stereoselectivity.[19] This biocatalytic reductive amination is a green and efficient method for producing enantiopure amines.[17]

| Method | Key Features | Typical ee (%) | Advantages | Disadvantages |

| Diastereomeric Salt Resolution | Separation of diastereomeric salts based on solubility.[4] | Up to >99 | Scalable, well-established, uses inexpensive resolving agents. | Maximum 50% yield, often requires multiple recrystallizations. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to guide stereochemistry.[9] | 80-98 | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Hydrogenation | Transition metal-catalyzed reduction of prochiral precursors.[12] | 90->99 | High yields and enantioselectivities, high atom economy. | Requires specialized ligands and catalysts, potential for metal contamination. |

| Organocatalysis | Metal-free catalysis using small chiral organic molecules. | 90-99 | Avoids heavy metal contamination, often uses readily available catalysts. | Catalyst loading can be higher than in metal catalysis. |

| Biocatalysis (e.g., Transaminases) | Enzyme-catalyzed asymmetric synthesis or resolution. | >99 | Extremely high selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope for wild-type enzymes, may require enzyme engineering. |

Table 1: Comparison of major synthetic strategies for chiral cyclohexylamines.

Applications in Drug Discovery and Development

The unique structural and stereochemical properties of chiral cyclohexylamines make them invaluable in the pharmaceutical industry.[20][21][22]

-

As Chiral Building Blocks: They are incorporated into the final structure of active pharmaceutical ingredients (APIs). The specific stereochemistry of the cyclohexylamine moiety is often crucial for the drug's efficacy and safety profile.[2]

-

As Chiral Ligands and Catalysts: Chiral 1,2-diaminocyclohexane derivatives are widely used as ligands in asymmetric catalysis, for example, in the Jacobsen epoxidation and other important transformations.[23]

-

As Chiral Resolving Agents: Enantiomerically pure cyclohexylamines can themselves be used to resolve racemic mixtures of chiral acids.[24]

Figure 2: The multifaceted applications of chiral cyclohexylamines in the fields of drug discovery and synthetic chemistry.

Conclusion and Future Outlook

The discovery and development of synthetic routes to chiral cyclohexylamines have been instrumental in advancing asymmetric synthesis and medicinal chemistry. From the classical, yet still relevant, method of diastereomeric salt resolution to the highly sophisticated and efficient asymmetric catalytic and biocatalytic approaches, the chemist's toolbox for accessing these valuable compounds has expanded dramatically. The ongoing development of novel catalytic systems, including more efficient organocatalysts and engineered enzymes, promises to make the synthesis of chiral cyclohexylamines even more sustainable, economical, and versatile.[6][25] As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of the chiral cyclohexylamine scaffold in the design and synthesis of next-generation therapeutics is set to increase even further.

References

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. chemrj.org [chemrj.org]

- 5. nbinno.com [nbinno.com]

- 6. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 7. Early history of the recognition of molecular biochirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduction of enamines [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organocatalytic asymmetric reaction cascade to substituted cyclohexylamines - East China Normal University [pure.ecnu.edu.cn]

- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 21. nbinno.com [nbinno.com]

- 22. nbinno.com [nbinno.com]

- 23. myuchem.com [myuchem.com]

- 24. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclohexylethanamine derivatives and analogues

An In-Depth Technical Guide to 1-Cyclohexylethanamine Derivatives and Analogues

Executive Summary